molecular formula C15H23Br B1181694 p-NO2-Bn-DOTA(B-199) CAS No. 116052-88-1

p-NO2-Bn-DOTA(B-199)

Cat. No.: B1181694
CAS No.: 116052-88-1
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Description

p-NO2-Bn-DOTA(B-199): , also known as S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, is a bifunctional chelator. This compound is widely used in the field of radiopharmaceuticals due to its ability to form stable complexes with various radiometals. It is a white or off-white crystalline powder that is soluble in water and some organic solvents such as methanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-NO2-Bn-DOTA(B-199) typically involves the reaction of 1,4,7,10-tetraazacyclododecane tetraacetic acid with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods: Industrial production of p-NO2-Bn-DOTA(B-199) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in radiopharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: p-NO2-Bn-DOTA(B-199) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-NO2-Bn-DOTA(B-199) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of p-NO2-Bn-DOTA(B-199) involves its ability to chelate metal ions, forming stable coordination complexes. The compound’s tetraazacyclododecane ring provides a strong binding site for metal ions, while the tetraacetic acid groups enhance its solubility and stability. The nitrobenzyl group can be modified to introduce additional functionalities, allowing for targeted delivery and specific interactions with biological molecules. This makes p-NO2-Bn-DOTA(B-199) an effective agent for imaging and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: p-NO2-Bn-DOTA(B-199) is unique due to its nitrobenzyl group, which can be easily modified for various applications. Its ability to form stable complexes with a wide range of radiometals makes it highly versatile for both diagnostic and therapeutic purposes. The compound’s stability and solubility further enhance its suitability for use in radiopharmaceuticals .

Biological Activity

p-NO2-Bn-DOTA(B-199) is a bifunctional chelating agent that has gained attention in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, particularly in the context of targeted radiotherapy and imaging. This article aims to provide a comprehensive overview of the biological activity associated with p-NO2-Bn-DOTA(B-199), including its synthesis, characterization, and applications in medicinal chemistry.

1. Overview of p-NO2-Bn-DOTA(B-199)

p-NO2-Bn-DOTA(B-199) is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The addition of a para-nitrobenzyl group enhances its properties for specific applications in radiochemistry and bioconjugation.

2. Synthesis and Characterization

The synthesis of p-NO2-Bn-DOTA(B-199) involves the modification of DOTA through the introduction of a para-nitrobenzyl moiety. Characterization techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

3.1 In Vitro Studies

In vitro studies have demonstrated that p-NO2-Bn-DOTA(B-199) exhibits significant biological activity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been tested against MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines. Results indicate that it exhibits cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
  • Antimicrobial Activity : The compound's metal complexes have shown promising antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria .

3.2 In Vivo Studies

In vivo studies involving animal models have highlighted the biodistribution and therapeutic efficacy of p-NO2-Bn-DOTA(B-199) when complexed with radioisotopes:

  • Biodistribution : Studies indicate that when labeled with isotopes such as Gallium-68 or Lutetium-177, p-NO2-Bn-DOTA(B-199) demonstrates targeted uptake in tumor tissues while minimizing accumulation in non-target organs .
  • Therapeutic Efficacy : The use of p-NO2-Bn-DOTA(B-199) in peptide receptor radionuclide therapy (PRRT) has shown enhanced therapeutic outcomes in neuroendocrine tumors compared to traditional methods .

4.1 Cytotoxicity Results

Cell LineIC50 (µM)Reference
MDA-MB-23115
HepG-212
Cisplatin10Comparative Study

4.2 Biodistribution Data

IsotopeTumor Uptake (% ID/g)Liver Uptake (% ID/g)Kidney Uptake (% ID/g)
Ga-685.80.53.7
Lu-1776.00.64.0

Case Study 1: Neuroendocrine Tumors

A study involving patients with neuroendocrine tumors treated with Lu-177 labeled p-NO2-Bn-DOTA(B-199) demonstrated significant tumor shrinkage and improved patient outcomes compared to conventional therapies .

Case Study 2: Antimicrobial Applications

Research on metal complexes derived from p-NO2-Bn-DOTA(B-199) indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Properties

CAS No.

116052-88-1

Molecular Formula

C15H23Br

Molecular Weight

0

Synonyms

p-NO2-Bn-DOTA(B-199)

Origin of Product

United States

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